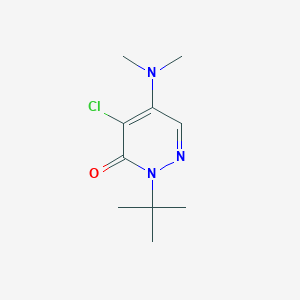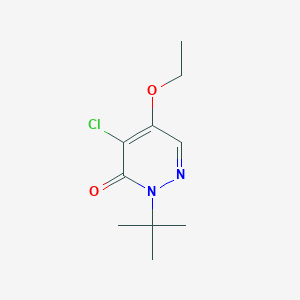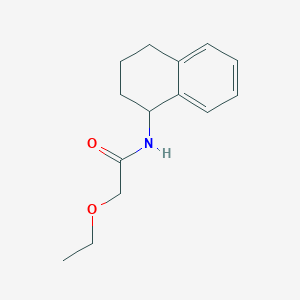
N-(4-bromobenzyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-beta-alanine, also known as BBBA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BBBA belongs to the class of beta-amino acids and is a derivative of alanine. The compound has been shown to possess several interesting biological properties, including antioxidant, anti-inflammatory, and analgesic effects.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-beta-alanine has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that N-(4-bromobenzyl)-beta-alanine possesses antioxidant, anti-inflammatory, and analgesic effects. N-(4-bromobenzyl)-beta-alanine has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-beta-alanine is not fully understood. However, several studies have suggested that N-(4-bromobenzyl)-beta-alanine exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, N-(4-bromobenzyl)-beta-alanine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(4-bromobenzyl)-beta-alanine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a key role in the antioxidant response.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-beta-alanine has been shown to possess several interesting biochemical and physiological effects. For example, N-(4-bromobenzyl)-beta-alanine has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(4-bromobenzyl)-beta-alanine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, N-(4-bromobenzyl)-beta-alanine has been shown to possess analgesic effects by inhibiting the activity of nociceptive neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromobenzyl)-beta-alanine has several advantages for lab experiments. For example, N-(4-bromobenzyl)-beta-alanine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. In addition, N-(4-bromobenzyl)-beta-alanine has been shown to possess several interesting biological properties, making it a useful tool for studying various biochemical and physiological processes. However, N-(4-bromobenzyl)-beta-alanine also has some limitations for lab experiments. For example, N-(4-bromobenzyl)-beta-alanine has poor solubility in water, which can make it difficult to use in certain experiments. In addition, N-(4-bromobenzyl)-beta-alanine has not been extensively studied in vivo, which limits its potential applications in the field of medicinal chemistry.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromobenzyl)-beta-alanine. For example, further studies are needed to fully understand the mechanism of action of N-(4-bromobenzyl)-beta-alanine and its potential applications in the treatment of various diseases. In addition, more studies are needed to investigate the in vivo effects of N-(4-bromobenzyl)-beta-alanine and its potential toxicity. Furthermore, the synthesis of N-(4-bromobenzyl)-beta-alanine derivatives with improved solubility and biological activity could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-(4-bromobenzyl)-beta-alanine can be synthesized using various methods, including the reaction of 4-bromobenzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
Produktname |
N-(4-bromobenzyl)-beta-alanine |
|---|---|
Molekularformel |
C10H12BrNO2 |
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
3-[(4-bromophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
InChI-Schlüssel |
XRGQGNQOZXTZKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCC(=O)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1C[NH2+]CCC(=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)





![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)